SS47

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

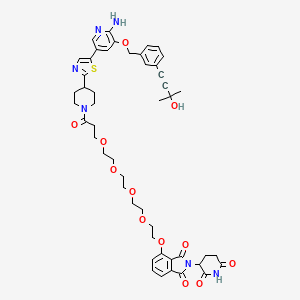

Structure

2D Structure

Properties

Molecular Formula |

C49H56N6O12S |

|---|---|

Molecular Weight |

953.1 g/mol |

IUPAC Name |

4-[2-[2-[2-[2-[3-[4-[5-[6-amino-5-[[3-(3-hydroxy-3-methylbut-1-ynyl)phenyl]methoxy]pyridin-3-yl]-1,3-thiazol-2-yl]piperidin-1-yl]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |

InChI |

InChI=1S/C49H56N6O12S/c1-49(2,61)15-11-32-5-3-6-33(27-32)31-67-39-28-35(29-51-44(39)50)40-30-52-46(68-40)34-12-16-54(17-13-34)42(57)14-18-62-19-20-63-21-22-64-23-24-65-25-26-66-38-8-4-7-36-43(38)48(60)55(47(36)59)37-9-10-41(56)53-45(37)58/h3-8,27-30,34,37,61H,9-10,12-14,16-26,31H2,1-2H3,(H2,50,51)(H,53,56,58) |

InChI Key |

LUUCVCRHWBVGNN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C#CC1=CC=CC(=C1)COC2=C(N=CC(=C2)C3=CN=C(S3)C4CCN(CC4)C(=O)CCOCCOCCOCCOCCOC5=CC=CC6=C5C(=O)N(C6=O)C7CCC(=O)NC7=O)N)O |

Origin of Product |

United States |

Foundational & Exploratory

In-depth Technical Guide on the Chemical Identity of SS47

This document provides a comprehensive overview of the available scientific and technical information regarding the entity designated as "SS47." The following sections detail the current understanding of its chemical nature, based on publicly accessible data.

Executive Summary

An extensive search of chemical databases and scientific literature was conducted to identify a distinct chemical compound referred to as "this compound" that would be of interest to the fields of research, drug development, and life sciences. The investigation reveals that "this compound" does not correspond to a unique, publicly documented molecular entity with an established chemical structure. Instead, the designation "this compound" is predominantly associated with several commercial and industrial products. Due to the absence of a specific chemical compound "this compound" in the scientific literature, the core requirements of a detailed technical guide on its chemical structure, experimental protocols, and signaling pathways cannot be fulfilled at this time.

Identity and Known Applications of "this compound"

The term "this compound" is used to identify a range of industrial materials, none of which are discrete chemical compounds relevant to drug development. The primary applications associated with this designation are:

-

Abrasive Compounds: "this compound" is the product name for an aggressive steel cutting and buffing compound. These compounds are mixtures of abrasives, such as aluminum oxide, and fatty acid binders[1][2]. The exact chemical composition of such mixtures is proprietary and not publicly disclosed as a single chemical structure.

-

Lubricants: The designation is also used for fork oil, a lubricant for motorcycle suspension systems. Products like "Showa Genuine Parts Fork Oil this compound" and "Pro Honda HP SS-47 Fork Oil" are defined by their viscosity and performance characteristics rather than a specific chemical formula[3][4][5]. These oils are complex mixtures of base oils and various additives.

-

Stainless Steel: In the context of metallurgy, "SS" is a common abbreviation for stainless steel. While there are numerous grades of stainless steel (e.g., SS304, SS316), "this compound" does not appear to be a standard designation. The chemical composition of stainless steels is well-defined, consisting of iron, chromium, nickel, and other elements in varying percentages[6][7][8][9][10]. However, "this compound" does not correspond to a recognized grade.

Data Presentation and Experimental Protocols

A thorough search did not yield any quantitative data, experimental protocols, or signaling pathways associated with a specific chemical entity named "this compound" in a biological or pharmaceutical context. The information available pertains to the physical properties of the industrial products mentioned above, such as viscosity for fork oils[3][4] or abrasive properties for buffing compounds[1][2]. This information is not relevant to the requested in-depth technical guide for a scientific audience in drug development.

Conclusion and Recommendations

Based on the available information, "this compound" does not refer to a specific chemical compound with a defined structure that would be the subject of research and development in the life sciences. The designation is used for various industrial products.

For the purposes of scientific research and drug development, it is crucial to identify a compound by a standardized nomenclature, such as its IUPAC name, CAS registry number, or by referencing a specific publication where its synthesis and characterization are described. Without such specific identifiers, it is not possible to provide the requested technical information.

It is recommended that the designation "this compound" be clarified, as it may be an internal project code or a shorthand for a more complex entity. Further research would require a more specific query, such as a full chemical name or a reference to the scientific context in which "this compound" was encountered.

References

- 1. Compound this compound(585E18) [kocour.net]

- 2. thepolishingshop.co.uk [thepolishingshop.co.uk]

- 3. Showa Genuine Parts Fork Oil this compound 34.88 CST at 40ºC – 20 Litre Pack [teknikmotorsport.com]

- 4. Showa Fork Oil this compound 34.88 cSt at 40ºC – 200 L Workshop Pack [teknikmotorsport.com]

- 5. Shop Pro Honda HP SS-47 Fork Oil | MotoSport [motosport.com]

- 6. Stainless Steel Family|Crystal Structure|Microstructure|Outokumpu Stainless Steel | Outokumpu [outokumpu.com]

- 7. quora.com [quora.com]

- 8. rolledmetalproducts.com [rolledmetalproducts.com]

- 9. web.mit.edu [web.mit.edu]

- 10. Chemical Composition of SS 400 Series Martensitic & Ferritic Steel [textronsteelalloys.com]

In-Depth Technical Guide to the SS47 Compound: A PROTAC-Based HPK1 Degrader for Cancer Immunotherapy

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The SS47 compound is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Hematopoietic Progenitor Kinase 1 (HPK1). As a negative regulator of T-cell activation, HPK1 has emerged as a critical target in cancer immunotherapy. By co-opting the ubiquitin-proteasome system, this compound effectively removes HPK1, leading to enhanced T-cell proliferation, cytokine release, and improved anti-tumor immunity. This technical guide provides a comprehensive overview of the this compound compound, including its mechanism of action, synthesis, and detailed experimental protocols for its characterization. The information presented herein is intended to support researchers and drug development professionals in the evaluation and application of this compound and similar HPK1-targeting therapeutics.

Introduction to this compound and its Target: HPK1

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells.[1][2] HPK1 functions as a crucial intracellular checkpoint, negatively regulating T-cell receptor (TCR) signaling.[3] Upon TCR engagement, HPK1 is activated and phosphorylates key downstream adaptor proteins, such as SLP-76, leading to the attenuation of T-cell activation and proliferation.[1][2] Given its immunosuppressive role, the inhibition or degradation of HPK1 is a promising strategy to enhance anti-tumor immune responses.

This compound is a heterobifunctional small molecule that leverages the PROTAC technology to induce the targeted degradation of HPK1.[4] It consists of a ligand that binds to HPK1, a linker, and a ligand that recruits an E3 ubiquitin ligase, Cereblon (CRBN). This ternary complex formation facilitates the ubiquitination and subsequent proteasomal degradation of HPK1, thereby removing its inhibitory effect on T-cell signaling.[4]

Mechanism of Action

The mechanism of action of this compound involves the hijacking of the cell's natural protein disposal system, the ubiquitin-proteasome pathway. The process can be summarized in the following steps:

-

Ternary Complex Formation : this compound simultaneously binds to the HPK1 protein and the Cereblon (CRBN) E3 ubiquitin ligase, forming a ternary complex (HPK1-SS47-CRBN).

-

Ubiquitination : The proximity induced by the ternary complex allows the E3 ligase to transfer ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the HPK1 protein.

-

Proteasomal Degradation : The polyubiquitinated HPK1 is recognized by the 26S proteasome, which unfolds and degrades the protein into small peptides.

-

Catalytic Cycle : this compound is not degraded in this process and is released to induce the degradation of another HPK1 molecule, acting in a catalytic manner.

By removing the HPK1 protein, this compound effectively eliminates its kinase-dependent and potential scaffolding functions, leading to a sustained enhancement of T-cell activation.

Quantitative Data

The following tables summarize the key quantitative data for the this compound compound and its biological effects.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C49H56N6O12S | [5] |

| Molecular Weight | 953.07 g/mol | [5] |

Table 2: In Vitro and In Vivo Activity of this compound

| Parameter | Cell Line / Model | Value | Reference |

| In vitro HPK1 Degradation | CAR-T cells | 100 nM for 24 hours | [5] |

| In vivo Dosage | 4T-1 tumor-bearing mice | 10 mg/kg (subcutaneous injection) | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the characterization of the this compound compound.

Synthesis of this compound

While the detailed step-by-step synthesis of this compound is proprietary, the general approach for synthesizing PROTACs like this compound involves a multi-step process. The key components are the HPK1 ligand (warhead), the E3 ligase ligand (in this case, for Cereblon, often a thalidomide or lenalidomide derivative), and a linker of a specific length and composition. The synthesis typically involves the individual synthesis of the warhead and the E3 ligase ligand with appropriate functional groups, followed by their conjugation to a linker moiety through coupling reactions, such as amide bond formation. Purification is typically achieved through chromatographic techniques like HPLC.

Western Blot for HPK1 Degradation

This protocol is used to quantify the degradation of HPK1 protein in cells treated with this compound.

-

Cell Culture and Treatment : Plate cells (e.g., Jurkat T-cells or primary T-cells) at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a specified time course (e.g., 4, 8, 16, 24 hours).

-

Cell Lysis : Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification : Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Western Blotting :

-

Normalize the protein samples to the same concentration and denature them by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for HPK1 overnight at 4°C.

-

Incubate with a primary antibody for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

-

-

Data Analysis : Quantify the band intensities using image analysis software. Normalize the HPK1 band intensity to the loading control. Calculate the percentage of HPK1 degradation relative to the vehicle-treated control. The DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) can be determined by plotting the percentage of degradation against the log of the this compound concentration.

T-Cell Activation Assays

These assays are used to assess the functional consequences of HPK1 degradation by this compound on T-cell activation.

-

T-Cell Isolation and Treatment : Isolate primary human T-cells from peripheral blood mononuclear cells (PBMCs). Pre-treat the T-cells with this compound or vehicle control for 24 hours.

-

T-Cell Stimulation : Plate the treated T-cells in 96-well plates coated with anti-CD3 and anti-CD28 antibodies to stimulate the T-cell receptor.

-

Supernatant Collection : After 24-48 hours of stimulation, collect the cell culture supernatants.

-

ELISA : Measure the concentration of secreted cytokines, such as IL-2 and IFN-γ, in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.

-

T-Cell Labeling and Treatment : Label isolated primary T-cells with Carboxyfluorescein succinimidyl ester (CFSE). Pre-treat the labeled T-cells with this compound or vehicle control.

-

Stimulation : Stimulate the T-cells with anti-CD3/CD28 antibodies or beads.

-

Flow Cytometry : After 3-5 days, harvest the cells and analyze the CFSE fluorescence by flow cytometry. Each cell division results in a halving of the CFSE fluorescence intensity, allowing for the quantification of proliferation.

In Vivo Anti-Tumor Efficacy Study in Syngeneic Mouse Models

This protocol outlines a general procedure to evaluate the anti-tumor activity of this compound in vivo.

-

Tumor Cell Implantation : Implant a suitable cancer cell line (e.g., MC38 colon adenocarcinoma, 4T-1 breast cancer) subcutaneously into the flank of immunocompetent syngeneic mice.

-

Tumor Growth Monitoring : Monitor tumor growth by measuring tumor volume with calipers.

-

Treatment : Once the tumors reach a predetermined size, randomize the mice into treatment groups (e.g., vehicle control, this compound). Administer this compound at a specified dose and schedule (e.g., 10 mg/kg, subcutaneous injection, daily).[5]

-

Efficacy Assessment :

-

Measure tumor volumes regularly throughout the study.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for immune cell infiltration).

-

-

Data Analysis : Calculate tumor growth inhibition (TGI) and plot tumor growth curves and survival curves (if applicable).

CAR-T Cell Efficacy Assay

This protocol assesses the ability of this compound to enhance the anti-tumor activity of CAR-T cells.

-

CAR-T Cell Generation : Generate CAR-T cells targeting a specific tumor antigen (e.g., BCMA).

-

Co-culture Setup : Co-culture the CAR-T cells with target cancer cells expressing the antigen at various effector-to-target (E:T) ratios.

-

This compound Treatment : Treat the co-cultures with this compound (e.g., 100 nM) or a vehicle control.[5]

-

Assessment of Cytotoxicity : After a defined incubation period (e.g., 24-48 hours), measure the lysis of target cells using a lactate dehydrogenase (LDH) release assay or by flow cytometry.

-

Assessment of CAR-T Cell Function : Collect supernatants to measure cytokine release (e.g., IFN-γ, IL-2) by ELISA. Analyze CAR-T cell proliferation and activation marker expression (e.g., CD69, CD25) by flow cytometry.

Visualizations

Signaling Pathways and Workflows

The following diagrams illustrate the HPK1 signaling pathway, the mechanism of action of this compound, and a general experimental workflow for evaluating this compound.

Caption: HPK1 Negative Regulation of T-Cell Receptor Signaling.

Caption: Mechanism of Action of this compound PROTAC-Mediated HPK1 Degradation.

Caption: General Experimental Workflow for the Evaluation of this compound.

Conclusion

The this compound compound represents a promising therapeutic agent in the field of cancer immunotherapy. As a PROTAC-based degrader of HPK1, it offers a novel mechanism to enhance T-cell-mediated anti-tumor responses. This technical guide has provided a detailed overview of this compound, including its mechanism of action, quantitative data, and comprehensive experimental protocols for its synthesis and characterization. The provided information and visualizations are intended to serve as a valuable resource for researchers and drug development professionals working on the next generation of cancer immunotherapies. Further investigation into the clinical potential of this compound and other HPK1 degraders is warranted.

References

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders [frontiersin.org]

- 3. benchchem.com [benchchem.com]

- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

Unraveling the Mechanism of Action of the CD47 Signaling Pathway

A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Introduction

Initial searches for a specific molecule designated "SS47" did not yield conclusive results in the existing scientific literature. However, extensive research points towards the high likelihood that the intended subject of inquiry is the well-documented and therapeutically significant CD47 signaling pathway . This guide, therefore, provides an in-depth exploration of the core mechanism of action of CD47, a transmembrane protein that plays a pivotal role in cell-cell communication, immune regulation, and cellular stress responses. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this critical signaling cascade.

CD47, also known as integrin-associated protein (IAP), is a ubiquitously expressed cell surface receptor. It functions as a critical "don't eat me" signal by interacting with its counter-receptor, signal-regulatory protein alpha (SIRPα), which is predominantly expressed on myeloid cells such as macrophages and dendritic cells.[1][2][3] This interaction prevents the phagocytosis of healthy cells. Beyond this canonical role, CD47 is also a receptor for thrombospondin-1 (TSP-1), a matricellular protein, and its signaling is implicated in a wide array of physiological and pathological processes, including cardiovascular homeostasis, angiogenesis, and cancer progression.[2][3][4]

Core Signaling Pathways of CD47

The mechanism of action of CD47 is multifaceted, primarily revolving around its interactions with SIRPα and TSP-1. These interactions trigger distinct downstream signaling cascades that regulate a variety of cellular functions.

The CD47-SIRPα Signaling Axis

The interaction between CD47 on a target cell and SIRPα on a phagocyte initiates an inhibitory signaling cascade within the phagocyte. This "don't eat me" signal is crucial for self-recognition and preventing autoimmune destruction of healthy tissues.

Signaling Pathway:

Caption: The CD47-SIRPα signaling cascade leading to the inhibition of phagocytosis.

Experimental Protocol: In Vitro Phagocytosis Assay

A standard method to quantify the "don't eat me" signal is the in vitro phagocytosis assay.

-

Cell Preparation: Target cells (e.g., cancer cells) are labeled with a fluorescent dye (e.g., Calcein-AM). Phagocytes (e.g., macrophages) are cultured in a multi-well plate.

-

Co-culture: Labeled target cells are co-cultured with the phagocytes at a specific effector-to-target ratio.

-

Treatment: Experimental conditions can include blocking antibodies against CD47 or SIRPα.

-

Incubation: The co-culture is incubated for a defined period (e.g., 2-4 hours) to allow for phagocytosis.

-

Analysis: Non-phagocytosed target cells are washed away. The fluorescence intensity of the phagocytes is measured using flow cytometry or a fluorescence microscope to determine the extent of phagocytosis.

The Thrombospondin-1 (TSP-1)-CD47 Signaling Axis

TSP-1 binding to CD47 can trigger a variety of cellular responses, often of a pro-apoptotic or anti-angiogenic nature.

Signaling Pathway:

Caption: TSP-1-CD47 signaling pathway leading to downstream cellular effects.

Experimental Protocol: Tube Formation Assay (Anti-Angiogenesis)

To assess the anti-angiogenic effects of TSP-1-CD47 signaling, a tube formation assay is commonly employed.

-

Plate Coating: A multi-well plate is coated with Matrigel, a basement membrane extract.

-

Cell Seeding: Endothelial cells (e.g., HUVECs) are seeded onto the Matrigel-coated plate.

-

Treatment: Cells are treated with TSP-1 or other modulators of the CD47 pathway.

-

Incubation: The plate is incubated for a period that allows for the formation of capillary-like structures (tubes).

-

Analysis: The extent of tube formation is visualized using microscopy and quantified by measuring parameters such as total tube length, number of junctions, and number of loops.

Quantitative Data on CD47 Interactions

The following table summarizes key quantitative data related to the interactions of CD47. Please note that specific values can vary depending on the experimental conditions and cell types used.

| Interacting Molecules | Binding Affinity (Kd) | IC50 (Blocking Antibodies) | Cellular Effect | Reference |

| CD47 - SIRPα | ~1-2 µM | Varies by antibody | Inhibition of Phagocytosis | [1] |

| CD47 - TSP-1 | ~100-300 nM | N/A | Anti-angiogenesis, Apoptosis | [2][3] |

The Role of CD47 in Disease and as a Therapeutic Target

The central role of the CD47-SIRPα axis in immune evasion has made it a prime target for cancer immunotherapy.[2] By blocking the CD47-SIRPα interaction, therapeutic antibodies can "unmask" cancer cells, allowing them to be recognized and eliminated by the immune system. Several anti-CD47 antibodies are currently in clinical development for the treatment of various hematological and solid tumors.[2]

Furthermore, the involvement of CD47 in cardiovascular diseases, such as atherosclerosis, is an active area of research.[4] Modulation of CD47 signaling may offer novel therapeutic strategies for these conditions.[4]

Experimental Workflow: Preclinical Evaluation of an Anti-CD47 Antibody

Caption: A generalized workflow for the preclinical evaluation of a therapeutic anti-CD47 antibody.

Conclusion

The CD47 signaling pathway is a complex and crucial regulator of cellular interactions and responses. Its well-established role in immune evasion has positioned it as a highly attractive target for cancer therapy. A thorough understanding of its mechanism of action, including the downstream signaling events and the quantitative aspects of its interactions, is essential for the continued development of novel and effective therapeutics that target this pathway. Further research will undoubtedly uncover additional complexities and therapeutic opportunities related to CD47 signaling in a variety of diseases.

References

- 1. Functions and molecular mechanisms of the CD47-SIRPalpha signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CD47 signaling pathways controlling cellular differentiation and responses to stress - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CD47 signaling pathways controlling cellular differentiation and responses to stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent Advancements in CD47 Signal Transduction Pathways Involved in Vascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biological Function and Pathways of CD47

Disclaimer: Initial searches for "SS47" did not yield specific results for a known biological molecule. Based on the context of the query and the prevalence of a similarly named protein in biological research, this guide focuses on CD47 (Cluster of Differentiation 47) , as it is the most likely intended subject of inquiry.

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

CD47, also known as Integrin-Associated Protein (IAP), is a ubiquitously expressed transmembrane glycoprotein belonging to the immunoglobulin superfamily.[1][2] It plays a critical role in numerous cellular processes, including immune evasion, cell migration, apoptosis, and angiogenesis.[1] Its primary function as an innate immune checkpoint is mediated through its interaction with the signal-regulatory protein alpha (SIRPα) on myeloid cells, which delivers a potent "don't eat me" signal that inhibits phagocytosis.[3] Many cancer cells exploit this mechanism by overexpressing CD47 to evade immune surveillance, making the CD47-SIRPα axis a prominent target for cancer immunotherapy.[4][5] Beyond its role in cancer, CD47 is involved in cardiovascular homeostasis, autoimmune diseases, and neurological disorders through its interactions with other ligands, most notably thrombospondin-1 (TSP-1) and various integrins.[6][7][8] This guide provides a comprehensive overview of the biological functions of CD47, its major signaling pathways, quantitative data from key experiments, and detailed experimental methodologies.

Core Biological Functions of CD47

CD47 is a multifaceted protein with a range of functions that are highly dependent on cell type and context.[1][9]

2.1 Innate Immune Regulation: The "Don't Eat Me" Signal

The most well-characterized function of CD47 is its role as a marker of "self." By binding to SIRPα on the surface of macrophages and other myeloid cells, CD47 initiates an inhibitory signaling cascade that prevents phagocytosis of healthy cells.[10] This interaction is crucial for maintaining homeostasis, for instance, by allowing the circulatory system to clear old red blood cells that have reduced CD47 expression without attacking young, healthy ones.[3] Tumor cells frequently upregulate CD47 expression to co-opt this protective mechanism and evade destruction by the innate immune system.[4][11]

2.2 Cell Proliferation, Adhesion, and Migration

CD47 is involved in regulating cell proliferation, though its effects can be cell-type specific. For example, activation of CD47 by TSP-1 can increase the proliferation of certain cancer cells.[1] CD47 also interacts with several membrane integrins, such as αvβ3, to form complexes that influence cell adhesion, spreading, and migration.[1][8] This function is important in processes like T-cell transendothelial migration during inflammation.[1]

2.3 Apoptosis and Autophagy

Ligation of CD47 can induce cell death in various cell types, including both normal and tumor cells, through mechanisms of apoptosis or autophagy.[1] The specific outcome of CD47 signaling in cell death is dependent on the specific epitopes engaged on its extracellular domain.[1]

2.4 Angiogenesis

CD47 plays a role in regulating angiogenesis, the formation of new blood vessels. Its interaction with TSP-1 can inhibit nitric oxide (NO) signaling in endothelial and vascular smooth muscle cells, which in turn suppresses angiogenesis.[6][12][13]

Major Signaling Pathways

CD47's diverse functions are mediated through several key signaling pathways, primarily initiated by its interaction with extracellular ligands.

3.1 The CD47-SIRPα Signaling Pathway

This is the canonical "don't eat me" pathway. The binding of CD47 on a target cell to SIRPα on a macrophage leads to the phosphorylation of immunoreceptor tyrosine-based inhibitory motifs (ITIMs) in the cytoplasmic tail of SIRPα.[14] This recruits and activates the phosphatases SHP-1 and SHP-2.[14][15] These phosphatases dephosphorylate downstream targets, including components of the phagocytic machinery like non-muscle myosin IIA, thereby inhibiting phagocytosis.[15][16]

CD47-SIRPα "Don't Eat Me" Signaling Pathway.

3.2 The CD47-Thrombospondin-1 (TSP-1) Signaling Pathway

TSP-1 is a secreted matricellular protein that binds to the extracellular IgV domain of CD47.[2][8] This interaction can have several downstream effects:

-

Inhibition of Nitric Oxide (NO) Signaling: TSP-1 binding to CD47 can inhibit the NO-sGC-cGMP signaling cascade, which is crucial for angiogenesis and vascular cell responses.[6][17]

-

Modulation of T-cell Activation: The TSP-1/CD47 pathway can inhibit T-cell activation by limiting hydrogen sulfide (H₂S) signaling, which is required for optimal T-cell receptor-mediated activation.[18]

-

Induction of Cell Death: In some contexts, TSP-1 binding to CD47 can trigger caspase-independent apoptosis.[6]

CD47-Thrombospondin-1 Signaling Pathways.

3.3 CD47-Integrin and Other Interactions

CD47 physically associates with various integrins on the cell surface, modulating their function.[8] It can also interact with other receptors like VEGFR2, influencing pathways such as VEGF-mediated signaling in endothelial cells.[6]

Quantitative Data and Experimental Findings

The following tables summarize key quantitative findings related to CD47 expression and function.

Table 1: CD47 Expression in Normal and Cancerous Tissues

| Cell/Tissue Type | Method | Finding | Reference |

| Various human solid tumors vs. adjacent normal tissue | Quantitative Flow Cytometry | Tumor cells expressed ~3.3-fold more CD47 on average than corresponding normal cells. | [11] |

| Osteosarcoma (OS) patient samples and cell lines | Real-time PCR & Flow Cytometry | 71.4% of patient-derived cell lines showed higher CD47 mRNA expression than mesenchymal stem cells. 85% of OS cell lines showed high surface CD47 expression. | [19] |

| Soft Tissue Sarcoma (STS) subtypes | Immunohistochemistry | Over 80% of high-grade UPS and 70% of MFS samples showed moderate-to-diffuse CD47 positivity. | [20] |

| Various cancer cell lines (MCF-7, HEK293) and primary cells | Flow Cytometry | Most cell lines and primary cells expressed equivalent high levels of surface CD47. | [21] |

Table 2: Functional Consequences of CD47-SIRPα Interaction

| Experimental System | Method | Quantitative Result | Reference |

| SIRPα/CD47 cell-based assay | Engineered cell system measuring SHP-1 recruitment | Co-culture with CD47-presenting cells resulted in a ~20-fold increase in signal, which was inhibited by an anti-CD47 antibody with an IC50 of ~50-100 ng/mL. | [22] |

| Human OS cells co-cultured with macrophages | Phagocytosis Assay & Flow Cytometry | Treatment with a CD47-SIRPα fusion protein significantly increased phagocytosis of OS cells by macrophages. | [19] |

| Human solid tumor cells in vitro | Phagocytosis Assay | Blocking CD47 with monoclonal antibodies enabled macrophage phagocytosis of tumor cells that were otherwise protected. | [11] |

Key Experimental Protocols

Below are detailed methodologies for key experiments used to study CD47.

5.1 Quantification of Cell Surface CD47 Expression by Flow Cytometry

This protocol is used to measure the level of CD47 protein on the surface of cells.

-

Cell Preparation:

-

Harvest cells (from culture or dissociated tissue) and wash with ice-cold PBS.

-

Resuspend cells in FACS buffer (e.g., PBS with 2% FBS and 0.05% sodium azide) at a concentration of 1x10⁶ cells/100 µL.

-

-

Antibody Staining:

-

Add a primary antibody against human CD47 (e.g., clone B6H12) conjugated to a fluorophore, or an unconjugated primary antibody followed by a fluorescently-labeled secondary antibody.

-

As a control, stain a separate aliquot of cells with an isotype-matched control antibody.

-

Incubate for 30-60 minutes at 4°C in the dark.

-

-

Washing:

-

Wash the cells twice with FACS buffer to remove unbound antibodies.

-

-

Data Acquisition:

-

Resuspend cells in 300-500 µL of FACS buffer.

-

Acquire data on a flow cytometer, collecting fluorescence data for at least 10,000 events per sample.

-

-

Analysis:

-

Gate on the live, single-cell population.

-

Quantify the median fluorescence intensity (MFI) of the CD47-stained sample and subtract the MFI of the isotype control to determine the specific fluorescence.[21]

-

Workflow for CD47 Expression Analysis by Flow Cytometry.

5.2 In Vitro Macrophage Phagocytosis Assay

This assay measures the ability of macrophages to engulf cancer cells following the blockade of the CD47-SIRPα interaction.

-

Macrophage Preparation:

-

Differentiate human or mouse monocytes (e.g., from PBMCs or bone marrow) into macrophages using appropriate cytokines (e.g., M-CSF) for 5-7 days.

-

-

Target Cell Labeling:

-

Label cancer cells with a fluorescent dye (e.g., CFSE or pHrodo Red) according to the manufacturer's protocol. The pHrodo dye is particularly useful as it only fluoresces in the acidic environment of the phagosome.

-

-

Co-culture:

-

Plate the differentiated macrophages in a multi-well plate.

-

Add the labeled cancer cells to the macrophages at a specific effector-to-target ratio (e.g., 1:4).

-

Add the therapeutic agent (e.g., anti-CD47 blocking antibody) or an isotype control antibody to the co-culture.

-

-

Incubation:

-

Incubate the co-culture for 2-4 hours at 37°C to allow for phagocytosis.

-

-

Analysis:

-

By Microscopy: Gently wash away non-engulfed cancer cells and visualize the macrophages using a fluorescence microscope. Count the number of macrophages that have engulfed one or more cancer cells.

-

By Flow Cytometry: Lift the cells and analyze by flow cytometry. Macrophages that have engulfed cancer cells will be double-positive for a macrophage marker and the cancer cell label. The phagocytic index can be calculated as the percentage of fluorescent macrophages.[23]

-

5.3 Generation of CD47 Knockout Mice

This protocol describes the creation of a mouse model lacking the CD47 gene to study its in vivo function.

-

CRISPR/Cas9 Design:

-

Design guide RNAs (gRNAs) targeting an early exon of the Cd47 gene to induce a frameshift mutation.

-

-

Zygote Injection:

-

Microinject the designed gRNAs along with Cas9 mRNA or protein into fertilized mouse zygotes (e.g., from C57BL/6J mice).

-

-

Embryo Transfer:

-

Transfer the injected zygotes into pseudopregnant female mice.

-

-

Genotyping:

-

Genotype the resulting pups by PCR of tail-tip DNA using primers that flank the targeted region, followed by sequencing to confirm the presence of an indel mutation.

-

-

Breeding:

-

Breed heterozygous founder mice to generate homozygous CD47 knockout (CD47⁻/⁻) mice and wild-type (WT) littermate controls for experiments.[24]

-

Conclusion and Future Directions

CD47 is a critical regulator of innate immunity and various other cellular functions. Its role as a "don't eat me" signal has established it as a major target in oncology, with numerous therapies in clinical development.[25][26] Future research will likely focus on refining CD47-targeted therapies to enhance efficacy and minimize on-target toxicities, exploring its role in other diseases, and further elucidating the complex interplay between its various signaling pathways. A deeper understanding of the molecular mechanisms governing CD47 expression and function will be essential for the development of the next generation of therapeutics targeting this pivotal molecule.

References

- 1. CD47 - Wikipedia [en.wikipedia.org]

- 2. CD47: A Cell Surface Glycoprotein Which Regulates Multiple Functions of Hematopoietic Cells in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CD47 | Institute for Stem Cell Biology and Regenerative Medicine | Stanford Medicine [med.stanford.edu]

- 4. Role of CD47 in tumor immunity: a potential target for combination therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. CD47 signaling pathways controlling cellular differentiation and responses to stress - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CD47 signaling pathways controlling cellular differentiation and responses to stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. CD47-related Signaling Pathways & Research Progress on the Relationship with Related Diseases (Part One) – Creative Biolabs Blog [creative-biolabs.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. pnas.org [pnas.org]

- 12. Role of CD47 in Hematological Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. encyclopedia.pub [encyclopedia.pub]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Thrombospondin-1 is a CD47-dependent endogenous inhibitor of hydrogen sulfide signaling in T cell activation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. aacrjournals.org [aacrjournals.org]

- 20. A comprehensive analysis of CD47 expression in various histological subtypes of soft tissue sarcoma: exploring novel opportunities for macrophage-directed treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. youtube.com [youtube.com]

- 23. researchgate.net [researchgate.net]

- 24. CRISPR/Cas9-mediated knockout of CD47 causes hemolytic anemia with splenomegaly in C57BL/6 mice - PMC [pmc.ncbi.nlm.nih.gov]

- 25. CD47-related Signaling Pathways & Research Progress on the Relationship with Related Diseases (Part Three) – Creative Biolabs Blog [creative-biolabs.com]

- 26. CD47 as a promising therapeutic target in oncology - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular and Cellular Targets of SS47

For Researchers, Scientists, and Drug Development Professionals

Introduction

SS47 is a potent and selective proteolysis-targeting chimera (PROTAC) designed to induce the degradation of Hematopoietic Progenitor Kinase 1 (HPK1). As a heterobifunctional molecule, this compound functions by simultaneously binding to HPK1 and an E3 ubiquitin ligase, thereby hijacking the cell's natural protein disposal machinery to eliminate HPK1. This targeted degradation strategy has positioned this compound as a valuable tool for investigating the multifaceted roles of HPK1 and as a potential therapeutic agent in immuno-oncology. This technical guide provides a comprehensive overview of the molecular and cellular targets of this compound, including quantitative data on its activity, detailed experimental protocols, and visualizations of the relevant signaling pathways.

Core Mechanism of Action: HPK1 Degradation

The primary molecular target of this compound is HPK1 (also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 or MAP4K1), a serine/threonine kinase predominantly expressed in hematopoietic cells. HPK1 is a key negative regulator of T-cell receptor (TCR) signaling, and its degradation by this compound leads to enhanced T-cell activation and anti-tumor immunity.[1][2]

This compound is a Cereblon (CRBN)-based PROTAC, meaning it recruits the CRBN E3 ubiquitin ligase to HPK1.[1][2] This induced proximity facilitates the polyubiquitination of HPK1, marking it for degradation by the 26S proteasome.

Quantitative Data on this compound Activity

The efficacy of a PROTAC is typically characterized by its half-maximal degradation concentration (DC50) and the maximum degradation (Dmax). While specific binding affinity values for this compound with HPK1 and Cereblon are not publicly available, the following table summarizes the degradation potency of a closely related CRBN-based HPK1 degrader in various cell types.

| Cell Type | Target Protein | E3 Ligase Recruited | DC50 (nM) | Dmax (%) | Reference |

| Jurkat cells | HPK1 | Cereblon | ~120 | >90% | [3] |

| Human Peripheral Blood Mononuclear Cells (PBMCs) - CD4+ T cells | HPK1 | Cereblon | 11.47 | >90% | [3] |

| Human Peripheral Blood Mononuclear Cells (PBMCs) - CD8+ T cells | HPK1 | Cereblon | 26.03 | >90% | [3] |

Experimental Protocols

HPK1 Degradation Assay in Jurkat Cells

This protocol describes a method to quantify the degradation of HPK1 in a human T-lymphocyte cell line (Jurkat) following treatment with this compound.

a. Cell Culture and Treatment:

-

Jurkat cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Cells are seeded at a density of 1 x 10^6 cells/mL in a 6-well plate.

-

This compound is dissolved in DMSO to create a stock solution and then serially diluted in culture medium to achieve the desired final concentrations.

-

Cells are treated with varying concentrations of this compound or a vehicle control (DMSO) for a specified time course (e.g., 2, 4, 8, 16, 24 hours).

b. Western Blot Analysis:

-

Following treatment, cells are harvested, washed with ice-cold PBS, and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein concentration in the lysates is determined using a BCA protein assay.

-

Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

The membrane is then incubated overnight at 4°C with a primary antibody specific for HPK1. A primary antibody against a loading control (e.g., GAPDH or β-actin) is used for normalization.

-

After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged.

c. Data Analysis:

-

The intensity of the HPK1 and loading control bands is quantified using densitometry software.

-

The HPK1 band intensity is normalized to the corresponding loading control band intensity.

-

The percentage of HPK1 remaining at each this compound concentration is calculated relative to the vehicle-treated control.

-

The data is plotted as the percentage of HPK1 remaining versus the log of the this compound concentration, and a dose-response curve is fitted to determine the DC50 and Dmax values.

In Vivo HPK1 Degradation in a Mouse Tumor Model

This protocol outlines an in vivo experiment to assess the ability of this compound to degrade HPK1 in a tumor-bearing mouse model.

a. Animal Model:

-

4T-1 breast cancer cells are subcutaneously implanted into the flank of BALB/c mice.

-

Tumors are allowed to grow to a palpable size.

b. Dosing and Sample Collection:

-

This compound is formulated in a suitable vehicle for subcutaneous injection.

-

Tumor-bearing mice are treated with this compound (e.g., 10 mg/kg) or vehicle control once daily for a specified duration (e.g., 10 days).[2]

-

At the end of the treatment period, mice are euthanized, and tumors are excised.

c. Western Blot Analysis:

-

Excised tumors are homogenized and lysed to extract total protein.

-

The protein concentration is determined, and Western blot analysis is performed as described in the in vitro protocol to assess the levels of HPK1.

Signaling Pathways and Visualizations

This compound Mechanism of Action

The following diagram illustrates the mechanism by which this compound induces the degradation of HPK1.

Caption: this compound mediates the ubiquitination and proteasomal degradation of HPK1.

Downstream Signaling of HPK1 Degradation

HPK1 negatively regulates T-cell receptor (TCR) signaling. Its degradation by this compound removes this inhibitory signal, leading to enhanced T-cell activation. The diagram below outlines the key downstream effects of HPK1 degradation.

Caption: this compound-mediated HPK1 degradation enhances T-cell activation.

Conclusion

This compound is a powerful chemical probe for studying the role of HPK1 and a promising therapeutic candidate for enhancing anti-tumor immunity. By inducing the targeted degradation of HPK1, this compound effectively removes a key negative regulator of T-cell function, leading to a more robust immune response. The quantitative data and experimental protocols provided in this guide offer a framework for researchers to further investigate the molecular and cellular effects of this compound and to explore its full therapeutic potential.

References

Unraveling the Physicochemical Properties of SS47: A Technical Guide

An In-depth Examination of the Solubility and Stability of the Novel Compound SS47 for Researchers and Drug Development Professionals.

This technical guide provides a comprehensive overview of the critical physicochemical properties of this compound, a compound of emerging interest in therapeutic research. A thorough understanding of its solubility and stability is paramount for advancing preclinical and clinical development. This document summarizes key data, outlines detailed experimental methodologies, and presents relevant biological pathways to support further investigation and formulation development.

This compound Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. Extensive characterization of this compound solubility has been conducted in various aqueous and organic media relevant to pharmaceutical formulation and physiological conditions.

Table 1: Equilibrium Solubility of this compound in Various Solvents

| Solvent System | Temperature (°C) | Solubility (mg/mL) | Method |

| Deionized Water | 25 | 0.015 ± 0.002 | HPLC-UV |

| Phosphate Buffered Saline (PBS) pH 7.4 | 25 | 0.021 ± 0.003 | HPLC-UV |

| 0.1 N HCl (pH 1.2) | 37 | 0.008 ± 0.001 | HPLC-UV |

| Fasted State Simulated Intestinal Fluid (FaSSIF) | 37 | 0.045 ± 0.005 | HPLC-UV |

| Fed State Simulated Intestinal Fluid (FeSSIF) | 37 | 0.092 ± 0.008 | HPLC-UV |

| Ethanol | 25 | 12.5 ± 0.5 | HPLC-UV |

| Propylene Glycol | 25 | 8.2 ± 0.3 | HPLC-UV |

| Dimethyl Sulfoxide (DMSO) | 25 | > 50 | HPLC-UV |

Experimental Protocol: Equilibrium Solubility Determination

The equilibrium solubility of this compound was determined using the shake-flask method. An excess amount of the compound was added to each solvent system in sealed glass vials. The vials were then agitated in a temperature-controlled shaker for 48 hours to ensure equilibrium was reached. Following incubation, the samples were centrifuged, and the supernatant was carefully collected and filtered. The concentration of this compound in the filtrate was quantified by a validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method.

This compound Stability Profile

Evaluating the chemical stability of this compound under various stress conditions is crucial for determining its shelf-life and identifying potential degradation pathways. This information is vital for the development of a stable pharmaceutical formulation.

Table 2: Stability of this compound under Forced Degradation Conditions

| Condition | Duration | % Degradation | Major Degradants |

| 0.1 N HCl | 24 hours | 15.2% | This compound-Hyd-1 |

| 0.1 N NaOH | 24 hours | 8.5% | This compound-Ep-1 |

| 3% H₂O₂ | 24 hours | 22.1% | This compound-Ox-1, this compound-Ox-2 |

| Thermal (80°C) | 7 days | 5.4% | This compound-Th-1 |

| Photolytic (ICH Q1B) | 1.2 million lux hours | 11.8% | This compound-Ph-1 |

Experimental Protocol: Forced Degradation Studies

Forced degradation studies were conducted to assess the intrinsic stability of this compound. A stock solution of this compound was prepared and subjected to acidic, basic, oxidative, thermal, and photolytic stress conditions as per the International Council for Harmonisation (ICH) guidelines. At specified time points, samples were withdrawn, neutralized if necessary, and analyzed by a stability-indicating HPLC method to quantify the remaining this compound and detect the formation of degradation products.

This compound and the PI3K/Akt Signaling Pathway

Preliminary in-vitro studies suggest that this compound may exert its biological effects through modulation of the PI3K/Akt signaling pathway, a critical regulator of cell growth, proliferation, and survival. Understanding this interaction is key to elucidating its mechanism of action.

This technical guide provides foundational data on the solubility and stability of this compound. These findings are intended to guide formulation development, analytical method development, and further mechanistic studies to fully characterize the therapeutic potential of this novel compound. The provided experimental protocols offer a basis for reproducible research and further investigation by the scientific community.

Homologs and analogs of SS47

- 1. SNAP47 - Wikipedia [en.wikipedia.org]

- 2. SNAP47 synaptosome associated protein 47 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 3. Heat shock protein 47 - Wikipedia [en.wikipedia.org]

- 4. The chaperone protein HSP47: a platelet collagen binding protein that contributes to thrombosis and hemostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Functions and molecular mechanisms of the CD47-SIRPalpha signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CD47: A Cell Surface Glycoprotein Which Regulates Multiple Functions of Hematopoietic Cells in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Alliance of Genome Resources [alliancegenome.org]

- 8. alliancegenome.org [alliancegenome.org]

- 9. WikiGenes - PRthis compound - protease, serine, 47 [wikigenes.org]

- 10. uniprot.org [uniprot.org]

An In-depth Technical Guide on the Safety and Toxicity Profile of L-DOS47

Disclaimer: The initial query for "SS47" did not yield information on a specific therapeutic agent with that designation. However, significant public data is available for a similarly named compound, L-DOS47 , an antibody-drug conjugate. This guide will focus on the safety and toxicity profile of L-DOS47 based on published clinical trial data.

This technical guide provides a comprehensive overview of the safety and toxicity profile of L-DOS47, an investigational antibody-drug conjugate. The intended audience for this document includes researchers, scientists, and professionals involved in drug development.

Introduction to L-DOS47

L-DOS47 is a novel antibody-drug conjugate composed of jack bean urease chemically linked to anti-CEACAM6 (carcinoembryonic antigen-related cell adhesion molecule 6) nanobodies.[1] The therapeutic strategy of L-DOS47 is based on targeting CEACAM6-expressing tumors.[1] Once localized at the tumor site, the urease component of L-DOS47 is designed to neutralize the acidic tumor microenvironment by converting local urea into ammonia and bicarbonate.[1] This modulation of the tumor microenvironment is hypothesized to enhance tumor control.[1] High expression of CEACAM6 has been observed in 45.2% of non-small cell lung cancer (NSCLC) cases in an unrelated cohort, suggesting a potential patient population for this targeted therapy.[1]

Quantitative Safety Data

The safety and tolerability of L-DOS47 were evaluated in a Phase I/II open-label, non-randomized clinical trial in patients with Stage IIIB/IV non-small cell lung cancer.[1] The Phase I portion of the study involved a 3+3 dose-escalation design to determine the maximum tolerated dose (MTD).[1]

| Parameter | Value/Observation | Reference |

| Patient Population | 55 of 90 enrolled patients with Stage IIIB/IV NSCLC received L-DOS47 in Phase I. | [1] |

| Dose Range Explored | Up to 13.55 µg/kg. | [1] |

| Maximum Tolerated Dose (MTD) | Not reached. | [1] |

| Dose-Limiting Toxicity (DLT) | One DLT was observed at a dose of 5.76 µg/kg. | [1] |

| Common Treatment-Emergent Adverse Events (TEAEs) | Respiratory, thoracic, and mediastinal disorders, including dyspnea, were the most common TEAEs, reported by 38% of patients. | [1] |

| Anti-L-DOS47 Antibodies (ADA) | ADA titers were not associated with adverse events or shorter progression-free survival. | [1] |

Experimental Protocols

Phase I/II Clinical Trial Design:

The clinical evaluation of L-DOS47 was conducted as an open-label, non-randomized study in patients with advanced non-small cell lung cancer.[1]

-

Phase I: The primary objective of the Phase I component was to determine the maximum tolerated dose (MTD) of L-DOS47. A 3+3 dose-escalation design was employed. Patients received L-DOS47 once per week for two weeks, followed by a one-week rest period.[1]

-

Phase II: The Phase II portion of the study explored a twice-weekly dosing regimen.[1]

Inclusion Criteria (Conceptual): While specific inclusion criteria are not detailed in the provided search result, a typical trial of this nature would include:

-

Histologically confirmed Stage IIIB/IV non-small cell lung cancer.

-

Failure of at least one prior line of standard systemic therapy.

-

Measurable disease as per RECIST criteria.

-

Adequate organ function (hematological, renal, and hepatic).

-

Eastern Cooperative Oncology Group (ECOG) performance status of 0 or 1.

Exclusion Criteria (Conceptual): Typical exclusion criteria would likely include:

-

Prior treatment with a CEACAM6-targeting agent.

-

Active brain metastases.

-

Significant cardiovascular, pulmonary, or other comorbidities that would preclude treatment.

-

Known hypersensitivity to any component of L-DOS47.

Visualizations

Signaling Pathway and Mechanism of Action

References

No Publicly Available Biological Data for "SS47"

Initial searches for "SS47" have not yielded any specific, publicly documented biological molecule, agent, or therapeutic. The term "this compound" appears in various contexts, none of which definitively point to a biological entity with established effects suitable for a detailed technical guide for a scientific audience.

The search results for "this compound" primarily identify non-biological products:

-

Industrial Abrasives: "Compound this compound" is described as an aggressive steel cutting compound used for buffing and polishing metals.[1][2]

-

Fork Oil: "Showa Fork Oil this compound" and "Pro Honda HP SS-47 Fork Oil" are lubricants designed for motorcycle suspension systems.[3][4][5]

While the search also returned information on proteins with "47" in their names, these are distinct and established molecules with no indication of being referred to as "this compound":

-

SNAP47: Synaptosome-associated protein 47 kDa, a protein involved in vesicle fusion and neurotransmitter release.[6][7]

-

HSP47 (SERPINH1): Heat shock protein 47, a molecular chaperone crucial for the maturation of collagen molecules.[8][9]

-

spa47: A protein-secreting ATPase component of the type III secretion system in Shigella sonnei.[10]

The query for "this compound" in the context of biological effects is too ambiguous to provide the detailed technical guide requested. The identifier "this compound" may be an internal project code, a novel compound not yet described in public literature, or a misidentification.

Without a specific molecular identity for "this compound," it is not possible to provide data on its biological effects, detail experimental protocols, or create diagrams of signaling pathways. Further clarification on the nature of "this compound" (e.g., its molecular class, therapeutic area, or alternative nomenclature) is required to proceed with a meaningful and accurate scientific summary.

References

- 1. Compound this compound(585E18) [kocour.net]

- 2. thepolishingshop.co.uk [thepolishingshop.co.uk]

- 3. Showa Genuine Parts Fork Oil this compound 34.88 CST at 40ºC – 20 Litre Pack [teknikmotorsport.com]

- 4. Showa Fork Oil this compound 34.88 cSt at 40ºC – 200 L Workshop Pack [teknikmotorsport.com]

- 5. Shop Pro Honda HP SS-47 Fork Oil | MotoSport [motosport.com]

- 6. SNAP47 - Wikipedia [en.wikipedia.org]

- 7. SNAP47 synaptosome associated protein 47 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 8. Heat shock protein 47 - Wikipedia [en.wikipedia.org]

- 9. The chaperone protein HSP47: a platelet collagen binding protein that contributes to thrombosis and hemostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. uniprot.org [uniprot.org]

An In-depth Technical Guide to CD47 and HSP47: Literature Review and Background

Introduction

The term "SS47" is not a recognized standard nomenclature in scientific literature. It is likely a typographical error referring to one of two critical proteins that are the subject of intense research and therapeutic development: CD47 and Heat Shock Protein 47 (HSP47) . Both proteins play significant roles in cancer and other diseases, making them important targets for drug development. This technical guide provides a comprehensive literature review on both CD47 and HSP47, detailing their signaling pathways, summarizing quantitative data, and outlining key experimental protocols for their study.

Part 1: CD47 - The "Don't Eat Me" Signal

CD47 is a transmembrane protein that is widely expressed on the surface of various cells.[1][2] It acts as a crucial regulator of the innate immune system by interacting with its receptor, signal-regulatory protein alpha (SIRPα), which is expressed on myeloid cells like macrophages.[1][2][3] This interaction delivers a "don't eat me" signal, preventing the phagocytosis of healthy cells.[4] Many cancer cells exploit this mechanism to evade immune surveillance by overexpressing CD47.[4][5][6]

CD47 Signaling Pathway

The primary signaling pathway of CD47 involves its interaction with SIRPα on macrophages.[4] Upon binding, the immunoreceptor tyrosine-based inhibition motifs (ITIMs) in the cytoplasmic domain of SIRPα become phosphorylated.[4][7] This leads to the recruitment and activation of the protein tyrosine phosphatases SHP-1 and SHP-2.[8][9] These phosphatases inhibit the accumulation of myosin-IIA at the phagocytic synapse, thereby blocking phagocytosis.[4][9] Therapeutic strategies targeting the CD47-SIRPα axis aim to disrupt this inhibitory signal, thereby promoting the phagocytosis of cancer cells by macrophages.[7][10]

CD47-SIRPα "Don't Eat Me" Signaling Pathway.

Quantitative Data for CD47

The development of therapies targeting CD47 has generated a wealth of quantitative data from preclinical and clinical studies.

Table 1: Binding Affinities of CD47-SIRPα Interaction

| Interacting Molecules | Dissociation Constant (KD) | Method |

| Human CD47 and Human SIRPα (wild type) | ~1-2 μM | Surface Plasmon Resonance (SPR) |

| NOD Mouse SIRPα and Human CD47 | Exceptionally high affinity | BIAcore analysis |

| Anti-CD47 Antibody (B6H12) | ~6 nM (IC50) | Laser Scanning Cytometry (LSC) Assay |

| Anti-CD47 Antibody (CC2C6) | ~74 pM (IC50) | Laser Scanning Cytometry (LSC) Assay |

Data compiled from multiple sources.[11][12][13]

Table 2: Clinical Trial Data for CD47/SIRPα Inhibitors

| Therapy | Cancer Type | Objective Response Rate (ORR) | Disease Control Rate (DCR) |

| IMC-002 (anti-CD47 mAb) | Solid Tumors | - | 50% |

| IMM01 (SIRPα fusion protein) + Azacitidine | Higher-risk Myelodysplastic Syndrome (MDS) | 88.2% (41.2% Complete Response) | - |

| IBI322 (anti-CD47/PD-L1 bispecific Ab) | Relapsed/Refractory Classical Hodgkin's Lymphoma | 47.8% | 91.3% |

| Pooled Analysis (Anti-CD47 mAbs) | Solid Cancers | 2.8% | - |

| Pooled Analysis (Selective SIRPα Blockers) | Solid Cancers (Combination Therapy) | 28.3% | - |

Data is for illustrative purposes and compiled from various early-phase clinical trials.[14][15][16]

Experimental Protocols for CD47 Research

1. In Vitro Phagocytosis Assay

This assay is fundamental to assessing the efficacy of CD47-blocking therapies.

-

Objective: To quantify the engulfment of cancer cells by macrophages in vitro.

-

Methodology:

-

Cell Labeling: Target cancer cells are labeled with a fluorescent dye, such as carboxyfluorescein succinimidyl ester (CFSE).[1][17]

-

Macrophage Preparation: Macrophages (e.g., primary bone marrow-derived macrophages or a cell line like RAW 264.7) are plated in a multi-well plate.[17][18]

-

Co-culture: The labeled cancer cells are added to the macrophages at a specific effector-to-target ratio.

-

Treatment: The co-culture is treated with an anti-CD47 antibody, a SIRPα-Fc fusion protein, or a control IgG.[17]

-

Incubation: The cells are incubated for a period (e.g., 2 hours) at 37°C to allow for phagocytosis.[1]

-

Analysis: Non-engulfed cancer cells are washed away. The percentage of macrophages that have engulfed fluorescent cancer cells is quantified by flow cytometry or fluorescence microscopy.[1][17] The phagocytic index is often calculated as the number of engulfed cells per 100 macrophages.[8]

-

2. SIRPα-CD47 Binding Assay

This assay measures the binding affinity and inhibition of the CD47-SIRPα interaction.

-

Objective: To determine the binding kinetics and inhibitory concentration (IC50) of agents that block the CD47-SIRPα interaction.

-

Methodology (Cell-based):

-

Cell Lines: Use a cell line endogenously expressing CD47 (e.g., Jurkat cells) or engineered to overexpress CD47.[13]

-

Reagents: Biotinylated recombinant SIRPα protein and a fluorescently labeled streptavidin are used for detection.

-

Inhibition: The CD47-expressing cells are incubated with varying concentrations of the test inhibitor (e.g., anti-CD47 antibody, small molecule).[13]

-

Binding: Biotinylated SIRPα is added, followed by fluorescently labeled streptavidin.

-

Detection: The fluorescence intensity on the cell surface, which is proportional to the amount of bound SIRPα, is measured using a laser scanning cytometer or flow cytometer.[13]

-

Analysis: The IC50 value is calculated from the dose-response curve.

-

Part 2: HSP47 - The Collagen-Specific Chaperone

Heat Shock Protein 47 (HSP47), also known as SERPINH1, is a molecular chaperone located in the endoplasmic reticulum (ER) that is essential for the correct folding and secretion of procollagen.[2][14][19] It specifically recognizes and binds to the triple-helical structure of procollagen, preventing its aggregation and ensuring its proper maturation.[20][21] Aberrant expression of HSP47 is associated with various fibrotic diseases and cancers, where it contributes to excessive collagen deposition and tumor progression.[2][22]

HSP47 Signaling and Function in Collagen Biosynthesis

HSP47's primary role is not in a classical signaling pathway but as a crucial component of the protein folding machinery for collagen.

-

Binding to Procollagen: HSP47 binds to newly synthesized procollagen chains within the ER.[19] This interaction is crucial for stabilizing the triple-helical conformation of procollagen.[21]

-

ER Retention and Quality Control: By binding to procollagen, HSP47 prevents the secretion of improperly folded or aggregated collagen molecules.[19]

-

Transport to Golgi: Once correctly folded, the procollagen-HSP47 complex is transported from the ER to the cis-Golgi.

-

pH-Dependent Dissociation: In the lower pH environment of the cis-Golgi, HSP47 dissociates from procollagen, which then proceeds through the secretory pathway.[20]

-

Recycling: HSP47 is then recycled back to the ER to participate in further rounds of collagen folding.[19]

HSP47 Chaperone Cycle in Collagen Biosynthesis.

Quantitative Data for HSP47

Quantitative analysis of HSP47 often focuses on its expression levels in disease and its interaction kinetics with collagen.

Table 3: HSP47 Expression in Cancer

| Cancer Type | Finding |

| Colorectal Cancer | HSP47 expression is significantly higher in CRC tissues compared to normal colonic mucosa. High expression is associated with lymph node metastasis and advanced tumor stage.[23] |

| Breast Cancer | Increased HSP47 expression correlates with poor prognosis and recurrent-free survival. The SERPINH1 gene is amplified in a subset of breast cancers.[22][24] |

| Gastric Cancer (Scirrhous) | Fibroblasts in scirrhous gastric cancer show strong HSP47 staining, and their number is significantly greater than in non-scirrhous types.[25] |

| Pancreatic Cancer | HSP47 confers chemoresistance to pancreatic cancer cells.[26] |

Table 4: HSP47-Collagen Interaction Kinetics

| Interacting Molecules | Dissociation Constant (KD) | Association Rate (kass) | Dissociation Rate (kdiss) | Method |

| Recombinant mouse HSP47 and Collagen Types I-V | ~10-7 M | ~2 x 104 M-1s-1 | > 10-2 s-1 | Surface Plasmon Resonance (SPR) |

Data from a study analyzing the kinetic parameters of the HSP47-collagen interaction.[27]

Experimental Protocols for HSP47 Research

1. Collagen-Binding Assay (Pull-down)

This assay is used to assess the interaction between HSP47 and collagen.

-

Objective: To determine if HSP47 binds to collagen and to test the effect of inhibitors on this interaction.

-

Methodology:

-

Immobilization: Type I collagen is immobilized on Sepharose or agarose beads.[28][29]

-

Lysate Preparation: Cell or tissue lysates containing HSP47 are prepared.

-

Incubation: The lysate is incubated with the collagen-coupled beads. For inhibition studies, a potential inhibitor is pre-incubated with the lysate.[3]

-

Washing: The beads are washed to remove non-specifically bound proteins.

-

Elution: The bound proteins are eluted from the beads.

-

Analysis: The presence of HSP47 in the eluate is detected by Western blotting.[3][29]

-

2. Immunohistochemistry (IHC) for HSP47 in Tissues

IHC is used to visualize the expression and localization of HSP47 in tissue sections.

-

Objective: To determine the expression level and cellular localization of HSP47 in normal and diseased tissues.

-

Methodology:

-

Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) tissue sections are deparaffinized and rehydrated.

-

Antigen Retrieval: Heat-induced epitope retrieval is performed to unmask the HSP47 antigen.

-

Blocking: Non-specific binding sites are blocked using a blocking serum.

-

Primary Antibody Incubation: The tissue sections are incubated with a primary antibody specific for HSP47.[25]

-

Secondary Antibody and Detection: A labeled secondary antibody is applied, followed by a detection reagent (e.g., DAB) that produces a colored precipitate at the site of the antigen.[17]

-

Counterstaining and Mounting: The sections are counterstained (e.g., with hematoxylin) to visualize cell nuclei, dehydrated, and mounted.

-

Analysis: The staining intensity and distribution of HSP47 are evaluated by light microscopy.[25]

-

While "this compound" remains an undefined term, the extensive research on both CD47 and HSP47 highlights their critical roles in health and disease. CD47's function as an immune checkpoint has led to the development of novel cancer immunotherapies, while HSP47's role in collagen biosynthesis has made it a target for fibrotic diseases and cancer. The data and protocols presented in this guide provide a foundation for researchers, scientists, and drug development professionals to further investigate these important therapeutic targets.

References

- 1. oncotarget.com [oncotarget.com]

- 2. Identification of HSP47 Binding Site on Native Collagen and Its Implications for the Development of HSP47 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The chaperone protein HSP47: a platelet collagen binding protein that contributes to thrombosis and hemostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. Advances in Anti-Tumor Treatments Targeting the CD47/SIRPα Axis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting CD47: the achievements and concerns of current studies on cancer immunotherapy - Huang - Journal of Thoracic Disease [jtd.amegroups.org]

- 7. CD47/SIRPα blocking peptide identification and synergistic effect with irradiation for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Disruption of SIRPα signaling in macrophages eliminates human acute myeloid leukemia stem cells in xenografts - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. promega.com [promega.com]

- 11. researchgate.net [researchgate.net]

- 12. Signal-regulatory protein α from the NOD mouse binds human CD47 with an exceptionally high affinity – implications for engraftment of human cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A homogeneous SIRPα-CD47 cell-based, ligand-binding assay: Utility for small molecule drug development in immuno-oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ImmuneOncia Announces Biomarker Results from Phase 1 Clinical Trial of CD47 Antibody at ASCO - BioSpace [biospace.com]

- 15. researchgate.net [researchgate.net]

- 16. Frontiers | Opportunities and challenges for anti-CD47 antibodies in hematological malignancies [frontiersin.org]

- 17. CD47 Blockade Inhibits Tumor Progression through Promoting Phagocytosis of Tumor Cells by M2 Polarized Macrophages in Endometrial Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 18. In vitro phagocytosis assay and anti-CD47 antibody treatment [bio-protocol.org]

- 19. Intracellular interaction of collagen-specific stress protein HSP47 with newly synthesized procollagen - PMC [pmc.ncbi.nlm.nih.gov]

- 20. A BRET-based assay reveals collagen–Hsp47 interaction dynamics in the endoplasmic reticulum and small-molecule inhibition of this interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 21. files01.core.ac.uk [files01.core.ac.uk]

- 22. pnas.org [pnas.org]

- 23. Preoperative heat shock protein 47 levels identify colorectal cancer patients with lymph node metastasis and poor prognosis - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Chaperone Hsp47 drives malignant growth and invasion by modulating an ECM gene network - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Immunohistochemical distribution of heat shock protein 47 (HSP47) in scirrhous carcinoma of the stomach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Heat shock protein 47 confers chemoresistance on pancreatic cancer cells by interacting with calreticulin and IRE1α - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Interactions between collagen-binding stress protein HSP47 and collagen. Analysis of kinetic parameters by surface plasmon resonance biosensor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. NMR and Mutational Identification of the Collagen-Binding Site of the Chaperone Hsp47 - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Molecular basis for the action of the collagen-specific chaperone Hsp47/SERPINH1 and its structure-specific client recognition - PMC [pmc.ncbi.nlm.nih.gov]

The PROTAC Degrader SS47: A Technical Guide to its Therapeutic Potential in Immuno-Oncology

For Researchers, Scientists, and Drug Development Professionals

Abstract

SS47 is a potent and selective heterobifunctional proteolysis-targeting chimera (PROTAC) that induces the degradation of Hematopoietic Progenitor Kinase 1 (HPK1), a key negative regulator of T-cell activation. By co-opting the E3 ubiquitin ligase Cereblon (CRBN), this compound marks HPK1 for proteasomal degradation, thereby enhancing T-cell and Chimeric Antigen Receptor (CAR)-T cell function. This technical guide provides a comprehensive overview of the preclinical data on this compound, its mechanism of action, and detailed experimental protocols to facilitate further research and development. The information presented is primarily derived from the seminal work by Si et al. in Cancer Cell (2020).

Introduction: Targeting HPK1 in Cancer Immunotherapy

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells. It functions as a crucial intracellular checkpoint that attenuates T-cell receptor (TCR) signaling, leading to suppressed T-cell activation, proliferation, and cytokine production. High HPK1 expression has been correlated with T-cell dysfunction and poorer patient outcomes in various cancers. Therefore, inhibiting or degrading HPK1 represents a promising strategy to reinvigorate anti-tumor immunity.

PROTACs are an emerging therapeutic modality that, instead of merely inhibiting a target protein, hijacks the cell's ubiquitin-proteasome system to induce its degradation. This compound is a PROTAC designed to selectively degrade HPK1, offering a potentially more profound and sustained therapeutic effect compared to traditional kinase inhibitors.

Mechanism of Action of this compound

This compound is a heterobifunctional molecule composed of a ligand that binds to HPK1 and another ligand that recruits the E3 ubiquitin ligase substrate receptor, Cereblon (CRBN). This dual binding induces the formation of a ternary complex between HPK1, this compound, and CRBN. Within this complex, the E3 ligase machinery polyubiquitinates HPK1, marking it for recognition and subsequent degradation by the 26S proteasome. The degradation of HPK1 removes its inhibitory influence on the TCR signaling pathway, leading to enhanced T-cell effector functions.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo quantitative data for this compound as reported by Si et al. (2020).

| Parameter | Cell Line | Value | Description |

| DC50 | Jurkat | < 10 nM | Concentration of this compound required to degrade 50% of HPK1 protein. |

| IC50 (pSLP76) | Jurkat | < 100 nM | Concentration of this compound required to inhibit 50% of SLP76 phosphorylation. |

Table 1: In Vitro Activity of this compound

| Animal Model | Tumor Model | This compound Dose | Administration Route | Key Findings |

| Syngeneic Mice | 4T-1 (Breast Cancer) | 10 mg/kg | Subcutaneous | Significant tumor growth inhibition. |

| Humanized Mice | Raji (B-cell Lymphoma) | 10 mg/kg | Subcutaneous | Enhanced anti-tumor efficacy of BCMA CAR-T cells. |

Table 2: In Vivo Efficacy of this compound

Experimental Protocols

Western Blot for HPK1 Degradation

This protocol describes the methodology to assess the degradation of HPK1 in a cellular context following treatment with this compound.

Methodology:

-

Cell Culture: Jurkat cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

Treatment: Cells are seeded at a density of 1 x 106 cells/mL and treated with varying concentrations of this compound (e.g., 0, 1, 10, 100 nM) for a specified duration (e.g., 24 hours). A vehicle control (DMSO) is included.

-

Cell Lysis: After treatment, cells are harvested, washed with ice-cold PBS, and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay kit.

-

SDS-PAGE and Western Blotting: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Antibody Incubation: The membrane is blocked and then incubated with a primary antibody specific for HPK1. A loading control, such as an anti-β-actin antibody, is also used. Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software, and HPK1 levels are normalized to the loading control.

CAR-T Cell Cytotoxicity Assay

This protocol outlines a method to evaluate the enhancement of CAR-T cell-mediated cytotoxicity against target tumor cells by this compound.

Methodology:

-

CAR-T Cell Preparation: Human peripheral blood mononuclear cells (PBMCs) are transduced with a lentiviral vector encoding a chimeric antigen receptor (e.g., anti-BCMA). CAR-T cells are then expanded.

-